molecular formula C8H13ClN2O3 B1532555 Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate CAS No. 66552-43-0

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate

Cat. No. B1532555
CAS RN: 66552-43-0
M. Wt: 220.65 g/mol
InChI Key: KRGFFUFWBOJDSH-BJMVGYQFSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various types of reactions such as addition, substitution, elimination, etc .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be done using various spectroscopic techniques .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, etc. It also includes studying its chemical properties like acidity or basicity, reactivity, etc .

Scientific Research Applications

Enzymatic Reduction in Organic Solvent-Water Systems

Enzymatic catalysis offers a promising avenue for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, in organic solvent-water systems. This process, utilizing microbial aldehyde reductase, highlights the potential for producing optically active intermediates for pharmaceutical applications. The study by Shimizu et al. (1990) in Applied and Environmental Microbiology explores this by demonstrating the production of ethyl (R)-4-chloro-3-hydroxybutanoate with significant enantiomeric excess, illustrating the efficiency and selectivity of enzymes in synthetic organic chemistry Shimizu et al., 1990.

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with structural similarities, serves as a versatile precursor for synthesizing a broad spectrum of trifluoromethyl heterocycles. This capability, detailed by Honey et al. (2012) in The Journal of Organic Chemistry, underscores the importance of such ethyl esters in facilitating diverse chemical transformations, enabling the synthesis of compounds with potential biological activity Honey et al., 2012.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant capabilities of related ethyl esters, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, are explored in studies like that of Kumar et al. (2016) in Chemical Data Collections. This work not only highlights the potential for these compounds in therapeutic applications but also emphasizes the versatility of ethyl esters in chemical synthesis for medical research Kumar et al., 2016.

Biocatalytic Production and Stereochemistry

The biocatalytic production of ethyl (R)-4-chloro-3-hydroxybutanoate, another structurally related compound, using Escherichia coli transformants expressing specific aldehyde reductase genes, illustrates the application of genetic engineering in optimizing production processes for chiral intermediates. Such studies, like that by Kataoka et al. (1997) in Applied Microbiology and Biotechnology, underscore the role of biotechnology in advancing the synthesis of complex molecules with high enantioselectivity Kataoka et al., 1997.

Microfluidic Chip Reactor Synthesis

The stereoselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, showcases the integration of microfluidic technologies in chemical synthesis. This approach, detailed by Kluson et al. (2019) in the Journal of Flow Chemistry, represents a frontier in the precision synthesis of pharmacologically relevant molecules, offering advantages in terms of reaction control and scalability Kluson et al., 2019.

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. This includes its toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

ethyl (3E)-3-(acetylhydrazinylidene)-2-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3/c1-4-14-8(13)7(9)5(2)10-11-6(3)12/h7H,4H2,1-3H3,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGFFUFWBOJDSH-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=NNC(=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C(=N/NC(=O)C)/C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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